3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid
Description
Contextual Significance of Pyrazole (B372694) and Acrylic Acid Scaffolds in Modern Organic Chemistry and Related Disciplines
The pyrazole and acrylic acid moieties are independently recognized for their profound impact on chemical synthesis and materials science. Their conjugation into a single molecule creates a bifunctional entity with a rich and adaptable reactivity profile, making it a subject of significant academic and industrial interest.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in chemistry. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com A classic synthesis was later developed by Hans von Pechmann in 1898. ijraset.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting its presence in biological systems. wikipedia.orgorientjchem.org
Over the decades, the pyrazole nucleus has become recognized as a "privileged scaffold" due to its presence in a vast array of compounds with significant biological activities. nih.gov Its metabolic stability and ability to form hydrogen bonds and engage in π-stacking interactions allow pyrazole-containing molecules to bind effectively to various biological targets like enzymes and receptors. mdpi.com This has led to their widespread application in medicine and agriculture. globalresearchonline.nettsijournals.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant activities. ijraset.comorientjchem.orgglobalresearchonline.net
Table 1: Notable Drugs and Agrochemicals Containing a Pyrazole Scaffold
| Compound Name | Class | Application |
|---|---|---|
| Celecoxib | Anti-inflammatory | COX-2 inhibitor for arthritis treatment asianpubs.org |
| Sildenafil | Vasodilator | PDE-5 inhibitor for erectile dysfunction mdpi.com |
| Stanozolol | Anabolic steroid | Therapeutic use in medicine wikipedia.org |
| Rimonabant | Anorectic | Anti-obesity agent (withdrawn) |
| Fipronil | Insecticide | Broad-spectrum insecticide |
α,β-Unsaturated carboxylic acids, characterized by a carbon-carbon double bond conjugated with a carboxylic acid group, are highly versatile building blocks in organic synthesis. britannica.comresearchgate.net The acrylic acid moiety in the target compound is a prime example of this class.
These compounds exhibit dual reactivity. The carboxylic acid group can undergo esterification, amidation, and reduction, while the double bond is susceptible to a variety of addition reactions. britannica.com This reactivity makes them crucial intermediates in the synthesis of more complex molecules. google.com Furthermore, esters derived from α,β-unsaturated acids, such as methyl methacrylate (B99206) and other acrylates, are vital monomers in the polymer industry, used to produce a wide range of materials from hard plastics (Lucite) to lacquers and adhesives. britannica.comgoogle.comnih.gov Their utility extends to being key starting materials for producing pharmaceuticals and other biologically active compounds. researchgate.net
Rationale for Investigating 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid as a Privileged Scaffold
The rationale for the focused investigation of this compound stems from the strategic fusion of the two aforementioned privileged scaffolds. This molecular design creates a highly versatile intermediate for drug discovery and materials science.
The core structure offers several key advantages:
Proven Bioactivity: The 1,3-diphenyl-pyrazole core is a well-established pharmacophore known to impart biological activity.
Reactive Handles: The acrylic acid portion provides two distinct points for chemical modification: the carboxylic acid group and the α,β-unsaturated system. This allows for the systematic generation of large libraries of derivatives, such as amides, esters, and other heterocycles, through straightforward chemical reactions. nih.gov
Structural Rigidity and Orientation: The pyrazole ring acts as a rigid linker that holds the phenyl groups and the acrylic acid side chain in a defined spatial orientation, which can be crucial for specific binding interactions with biological targets.
By utilizing this compound as a starting material, researchers can efficiently explore the chemical space around the pyrazole core to develop novel molecules with tailored properties, particularly for therapeutic applications. nih.govnih.gov
Current Research Landscape on Pyrazole-Acrylic Acid Conjugates and Their Derivatives
Current research on this compound is predominantly focused on its use as a precursor for synthesizing novel derivatives and evaluating their biological activities. The scientific literature details the creation of various conjugates with significant potential in oncology, immunology, and infectious diseases.
Key areas of investigation include:
Anticancer Agents: Numerous studies have focused on creating amide and ester derivatives as potential anticancer drugs. For instance, a series of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives were synthesized and found to be potent inhibitors of histone deacetylase (HDAC), a key target in cancer therapy. nih.gov Other research has led to the development of pyrazole acrylic acid-based oxadiazole and amide derivatives that have shown promising results against various cancer cell lines. nih.gov Further studies have linked 1,2,3-triazole moieties to the acrylate (B77674) structure, yielding compounds with potent cytotoxic and apoptosis-inducing effects. nih.gov
Anti-inflammatory Agents: The inherent anti-inflammatory properties of the pyrazole scaffold have been explored through the synthesis of new derivatives. The aforementioned 1,2,3-triazole linked acrylates were also evaluated for their anti-inflammatory activity. nih.gov
Antimicrobial Agents: Researchers have synthesized novel acrylamide-pyrazole conjugates and tested them against various bacterial and fungal strains. ekb.eg Certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal effects against Candida albicans. ekb.eg
Antimalarial Agents: In the search for new treatments for malaria, pyrazole acrylic acid was used as a starting point to create oxadiazole and amide derivatives. One resulting compound emerged as a potent antimalarial agent that targets the falcipain-2 enzyme of the malaria parasite. nih.gov
Table 2: Research on Derivatives of this compound
| Derivative Class | Synthetic Target | Investigated Activity | Key Findings | Reference |
|---|---|---|---|---|
| N-Phenylacrylamides | Histone Deacetylase (HDAC) | Anticancer (HCT116 cell line) | Compound 8c showed potent HDAC-1 inhibition and antiproliferative activity. | nih.gov |
| 1,2,3-Triazole Acrylates | Apoptosis Induction | Anticancer, Anti-inflammatory | Compound 6f displayed significant growth inhibition against four human cancer cell lines. | nih.gov |
| N-Aryl-acrylamides | Bacterial and Fungal Cells | Antimicrobial | Compound 7c showed potent activity against E. coli, K. pneumoniae, and C. albicans. | ekb.eg |
| Oxadiazoles | Falcipain-2 Enzyme | Antimalarial | Compound 6v emerged as the most potent antimalarial agent in the series. | nih.gov |
Defined Objectives and Scope of Academic Inquiry into the Compound's Fundamental Chemistry and Potential
The primary objective of academic research into this compound is to leverage it as a central building block for the synthesis of novel, biologically active compounds. The scope of this inquiry is well-defined and multifaceted, encompassing several key stages:
Synthesis and Optimization: The initial focus is on the efficient synthesis of the parent acid. The most common route involves the Vilsmeier-Haack reaction to produce the precursor, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, followed by a Knoevenagel condensation with malonic acid. asianpubs.orgresearchgate.netresearchgate.net
Derivative Library Generation: The core of the research involves using the carboxylic acid functional group as a handle for derivatization. This typically involves standard coupling reactions to produce a wide range of amides and esters, or further cyclization reactions to create more complex heterocyclic systems like oxadiazoles. nih.gov
Biological Screening: The synthesized libraries of derivatives are then subjected to a battery of biological assays to identify potential therapeutic leads. The screening is often directed by the known pharmacological profile of the pyrazole scaffold, focusing on anticancer, anti-inflammatory, and antimicrobial activities. nih.govekb.egnih.gov
Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of different derivatives, researchers aim to establish clear structure-activity relationships. This involves understanding how modifications to different parts of the molecule (e.g., substituents on the phenyl rings or the nature of the amide/ester group) affect its potency and selectivity. This knowledge guides the design of next-generation compounds with improved properties.
In essence, this compound is not typically investigated as an end-product but rather as a critical and enabling platform for the discovery and development of new chemical entities with therapeutic potential.
Properties
IUPAC Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUNBPIUCTWSD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to Pyrazole-4-carbaldehyde Precursors
The primary route to obtaining the essential 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediate involves the formylation of a pre-formed pyrazole (B372694) ring. The Vilsmeier-Haack reaction is a classic and widely used method for this purpose, though alternative and more sustainable approaches are continually being developed.
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as the pyrazole nucleus. This reaction typically utilizes a Vilsmeier reagent, which is formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The resulting electrophilic species then attacks the 4-position of the 1,3-diphenyl-1H-pyrazole ring, which is the most nucleophilic site, leading to the formation of the desired carbaldehyde after hydrolysis.
The synthesis of the pyrazole-4-carbaldehyde often starts from the corresponding acetophenone (B1666503) phenylhydrazone. This hydrazone undergoes cyclization and formylation in a one-pot reaction using the Vilsmeier-Haack reagent. The reaction conditions typically involve dropwise addition of the hydrazone solution to the pre-formed Vilsmeier reagent at low temperatures (ice-bath), followed by heating to drive the reaction to completion. Reaction times can range from a few hours to overnight, with temperatures typically between 60-80°C.
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| Acetophenone phenylhydrazone | DMF, POCl₃ | 50-60°C, 5-6 h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Not specified | |
| Phenyl hydrazone derivatives | DMF, POCl₃ | 60-70°C, 4-5 h | Pyrazole-1H-4-carbaldehydes | Good | |
| Phenylhydrazone | DMF, POCl₃ | 70-80°C, 6 h | 1,3-Diphenylpyrazole-4-carboxaldehyde | Good | |
| Hydrazones | Vilsmeier-Haack reagent | 70°C, 5 h | 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Excellent | |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | Reflux, 6 h | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% |
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient formylation methods. These strategies focus on reducing reaction times, minimizing the use of hazardous solvents, and improving energy efficiency.
Microwave irradiation has emerged as a powerful tool to accelerate the Vilsmeier-Haack reaction. By using microwave assistance, reaction times can be significantly reduced from hours to just a few minutes, often leading to improved yields. For instance, the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes saw a reduction in reaction time from 1-7 hours under conventional heating to 5-15 minutes with microwave irradiation.
Ultrasonic irradiation is another green technique that has been successfully applied to the Vilsmeier-Haack formylation. Sonication can also dramatically shorten reaction times, with reports showing a reduction to 10-60 minutes from the several hours required by conventional methods. The use of less toxic solvents, such as acetonitrile, in place of more hazardous ones like DMF, where possible, further contributes to the sustainability of these protocols.
| Method | Reaction Time | Temperature | Yield (%) | Advantages | Reference |
| Conventional Heating | 1-7 hours | 60-80°C | ~60% | Standard procedure | |
| Microwave Irradiation | 5-15 minutes | 60°C | 85% | Rapid, increased yield, energy efficient | |
| Ultrasonic Irradiation | 10-60 minutes | Not specified | Not specified | Reduced reaction time, energy efficient |
Formation of the Acrylic Acid Moiety via Condensation Reactions
Once the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is synthesized, the next crucial step is the introduction of the acrylic acid side chain. This is most commonly achieved through a Knoevenagel condensation reaction, although other olefination methods can also be employed.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid, the pyrazole-4-carbaldehyde is reacted with an active methylene compound, typically malonic acid. This reaction is usually catalyzed by a weak base, such as pyridine, often with a catalytic amount of piperidine.
The reaction involves the deprotonation of malonic acid by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a molecule of water and decarboxylation (if heated sufficiently) leads to the formation of the α,β-unsaturated acrylic acid product. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or pyridine itself. Yields for this condensation are generally good, often around 80%.
To improve the efficiency and sustainability of the Knoevenagel condensation, modern techniques such as microwave and ultrasound irradiation have been investigated. These methods can lead to shorter reaction times, higher yields, and often allow for the use of greener reaction conditions, such as solvent-free reactions.
Microwave-assisted Knoevenagel condensations have been shown to significantly accelerate the reaction. For example, the synthesis of pyrazolone derivatives via a one-pot Knoevenagel condensation was achieved in good to excellent yields (51-98%) under solvent-free microwave irradiation. The reaction efficiency was found to be dependent on the microwave power, with optimal results often achieved within minutes.
Ultrasound irradiation has also been successfully employed to promote Knoevenagel condensations. The use of ultrasound can enhance the reaction rate and yield, providing a green alternative to conventional heating. For instance, the synthesis of various arylidene derivatives via Knoevenagel condensation under ultrasonic conditions resulted in better yields and higher purity in a shorter time compared to conventional methods.
| Technique | Catalyst/Solvent | Reaction Time | Yield | Advantages | Reference(s) |
| Conventional Heating | Pyridine/Piperidine | 4-5 hours | ~80% | Well-established method | |
| Microwave Irradiation | Solvent-free, various catalysts | 5-15 minutes | 51-98% | Rapid, high yields, solvent-free option | |
| Ultrasound Irradiation | Various solvents | Shorter than conventional | Improved | Greener, higher purity, shorter reaction time |
Beyond the Knoevenagel condensation, other olefination reactions can be considered for the conversion of pyrazole-4-carbaldehydes to the corresponding acrylic acid derivatives or their esters.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The ylide is typically prepared by treating a phosphonium salt with a strong base. While a powerful method for C=C bond formation, the Wittig reaction can sometimes produce a mixture of E and Z isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate byproduct. The HWE reaction generally favors the formation of the (E)-alkene, which is often the desired isomer for acrylic acid derivatives. The reaction is carried out by deprotonating the phosphonate with a base (e.g., NaH) and then reacting the resulting carbanion with the aldehyde. This method is highly versatile and can be used with a wide range of aldehydes and ketones.
Convergent Synthesis of this compound
The synthesis of this compound is efficiently achieved through a convergent approach, primarily involving the construction of a key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, followed by a chain-extension reaction.
A widely employed method for synthesizing the pyrazole core is the Vilsmeier-Haack reaction. researchgate.netjocpr.comwisdomlib.org This process begins with the reaction of a substituted acetophenone with phenylhydrazine to form the corresponding phenylhydrazone. jocpr.com Subsequent treatment of the phenylhydrazone with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), leads to cyclization and formylation at the C-4 position of the pyrazole ring, yielding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in good yields. rsc.orgresearchgate.netdegres.eu
Once the aldehyde intermediate is secured, the acrylic acid moiety is introduced via the Knoevenagel condensation. asianpubs.orgwikipedia.org This reaction involves heating the pyrazole-4-carbaldehyde with malonic acid in a basic medium, such as pyridine with a catalytic amount of piperidine. researchgate.net This condensation is followed by dehydration to afford the target α,β-unsaturated carboxylic acid, this compound. asianpubs.orgumich.edu
Table 1: Key Synthetic Steps for this compound
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Hydrazone Formation | Acetophenone, Phenylhydrazine | Ethanol, Acetic acid (cat.) | Acetophenone phenylhydrazone |
| 2 | Vilsmeier-Haack Reaction | Acetophenone phenylhydrazone | POCl₃, DMF | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |
| 3 | Knoevenagel Condensation | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Malonic acid | Pyridine, Piperidine (cat.) | This compound |
Stereoselective Synthesis Considerations for Related Analogues
While this compound itself is achiral, the synthesis of chiral analogues, particularly α-substituted propanoic acid derivatives, necessitates stereoselective methods. Transition-metal-catalyzed asymmetric hydrogenation of α-substituted acrylic acids is a powerful strategy for accessing these chiral molecules with high enantiomeric purity. acs.org
Various catalytic systems have been developed that show high efficacy for this transformation:
Ruthenium-based Catalysts: Chiral ruthenium complexes, such as those employing RuPHOX-Ru ligands, have been used for the asymmetric hydrogenation of α-substituted acrylic acids under low hydrogen pressure, affording chiral propanoic acids with up to 99.9% enantiomeric excess (ee). acs.orgnih.gov
Nickel-based Catalysts: Earth-abundant nickel catalysts, in conjunction with chiral phosphine ligands like (R,R)-BenzP*, have proven highly efficient for the asymmetric hydrogenation of α-aryl and alkyl-substituted acrylic acids, yielding products with up to 99.4% ee. nih.gov
Iridium-based Catalysts: Novel chiral spiro aminophosphine/iridium complexes are also effective for the hydrogenation of α,β-unsaturated carboxylic acids, providing another route to optically pure α-substituted propionic acids. thieme-connect.de
These methodologies are crucial when considering the synthesis of biologically active analogues of the title compound where stereochemistry plays a key role in function.
Integration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govbenthamdirect.com These strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green approaches applicable to the synthesis of this compound include:
Solvent-Free and Alternative Solvent Systems: Many pyrazole syntheses are now performed under solvent-free conditions or in environmentally benign solvents like water or deep eutectic solvents (DESs). tandfonline.comresearchgate.net For instance, multicomponent reactions to form pyrazole cores can be conducted in aqueous media. nih.gov
Energy-Efficient Methods: Microwave (MW) irradiation and ultrasound assistance are used to accelerate reaction rates and reduce energy consumption. mdpi.com The Vilsmeier-Haack formylation, a key step in the synthesis, has been successfully accelerated using both ultrasonic and microwave-assisted methods, significantly reducing reaction times from hours to minutes. degres.eu
Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. This includes employing organic ionic salts like tetrabutylammonium bromide or developing novel heterogeneous catalysts. tandfonline.comresearchgate.net
Derivatization and Functionalization of this compound
The structure of this compound offers multiple sites for chemical modification, including the carboxylic acid group, the acrylic double bond, and the two phenyl rings. These functionalizations allow for the generation of a diverse library of derivatives for various applications.
Esterification, Amidation, and Related Carboxylic Acid Modifications
The carboxylic acid group is a prime target for derivatization. Standard organic transformations can be readily applied to synthesize esters and amides.
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.
Amidation: Similarly, amides are synthesized by reacting the activated carboxylic acid (e.g., acid chloride) or by using peptide coupling agents (like DCC or EDC) to facilitate the reaction between the carboxylic acid and a primary or secondary amine. The synthesis of pyrazole acrylic acid-based amide derivatives has been reported as a route to novel compounds with potential biological activity. nih.gov
Reduction of the Acrylic Double Bond to Propanoic Acid Derivatives (e.g., Diimide and Catalytic Hydrogenation)
The α,β-unsaturated double bond in the acrylic acid moiety can be selectively reduced to yield the corresponding 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid. Two effective methods for this transformation have been reported and compared. researchgate.netresearchgate.net
Catalytic Hydrogenation: This is a conventional and highly effective method for reducing carbon-carbon double bonds. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on charcoal (Pd/C), with a hydrogen source like hydrogen gas or ammonium formate. researchgate.netgoogle.com The use of protic pyrazole complexes as ligands in hydrogenation catalysis has also been explored. rsc.orgnih.gov
Diimide Reduction: Diimide (N₂H₂) is a metal-free reducing agent that can be generated in situ from sources like hydrazine hydrate (B1144303) in the presence of an oxidizing agent (e.g., hydrogen peroxide with a catalytic amount of copper(II) sulfate). researchgate.net This method is noted for being economical, operationally simple, and highly effective. researchgate.net Diimide reduction is chemoselective for non-polar double and triple bonds and proceeds via a concerted syn-addition of two hydrogen atoms across the double bond. wikipedia.org
Table 2: Comparison of Reduction Methods for this compound
| Method | Reducing Agent/Catalyst | Key Features |
| Catalytic Hydrogenation | Pd/C, Ammonium Formate | High efficiency, widely used, potential for catalyst recovery. |
| Diimide Reduction | Hydrazine Hydrate, H₂O₂, CuSO₄ (cat.) | Metal-free, economical, simple procedure, chemoselective. researchgate.netwikipedia.org |
Though yields may sometimes be slightly lower than with catalytic hydrogenation, the diimide method's simplicity and cost-effectiveness make it an attractive alternative. researchgate.net
Regioselective Functionalization of Phenyl Substituents
Further diversification of the molecule can be achieved by electrophilic aromatic substitution on the N-1 and C-3 phenyl rings. The regiochemical outcome of such reactions is dictated by the electronic influence of the pyrazole ring substituent.
N-1 Phenyl Ring: The pyrazole ring attached to the nitrogen at position 1 acts as a deactivating group on the phenyl ring due to the electronegativity of the nitrogen atoms. However, the lone pair on the N-2 nitrogen can participate in resonance, directing incoming electrophiles to the para position. Studies on the nitration of 1-phenylpyrazole in strongly acidic media show that substitution occurs predominantly at the para position of the phenyl ring. cdnsciencepub.com This suggests that electrophilic substitutions like halogenation, nitration, or Friedel-Crafts reactions on the N-1 phenyl group of the title compound would likely yield the 4'-substituted product. In some cases, reactions on N-phenyl-2-pyrazolines have also shown substitution at the para position of the N-phenyl group. researchgate.net
C-3 Phenyl Ring: The pyrazole ring attached via a carbon atom at position 3 is also generally considered to be electron-withdrawing. Therefore, it is expected to be a deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org Consequently, reactions such as nitration or sulfonation on the C-3 phenyl ring would be predicted to occur at the 3'-position.
The precise reactivity and regioselectivity can be influenced by reaction conditions, and the interplay between the inductive and resonance effects of the pyrazole substituent determines the final product distribution.
Heterocycle Functionalization and Ring Transformations of the Pyrazole Moiety
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. In the case of derivatives of this compound, the C-4 position is occupied, which is the most common site for electrophilic substitution in the pyrazole nucleus. ekb.egnih.gov Consequently, functionalization of the pyrazole ring itself must occur at the less reactive C-5 position or involve transformations of the existing side groups. Furthermore, the substituted pyrazole framework serves as a versatile synthon for the construction of fused heterocyclic systems through ring annulation reactions. These transformations typically utilize the reactivity of functional groups at the C-4 and C-5 positions.
Functionalization at the C-5 Position
Research on closely related analogues, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, demonstrates that the C-5 position of the pyrazole ring can be functionalized. The introduction of chloro and azido groups at this position has been accomplished, yielding 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, respectively. These C-5 substituted pyrazoles serve as precursors for a variety of further chemical transformations. yu.edu.jo
For instance, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with various hydrazides to form N'-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazide intermediates. These intermediates can then be cyclized to afford more complex heterocyclic structures. Reaction with thioglycolic acid yields N-[2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]amides, while treatment with acetic anhydride results in the formation of 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles. yu.edu.jo
The 5-azido group is also a versatile functional handle. Schiff bases, such as N-[(5-azido-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-N-arylamines, can be prepared from the corresponding 5-azido aldehyde. Thermolysis of these compounds leads to the formation of 5-arylamino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, demonstrating a transformation of the azido group with concomitant rearrangement. yu.edu.jo
Ring Annulation and Transformation Reactions
The 1,3-diphenylpyrazole scaffold is a valuable building block for constructing fused bicyclic and polycyclic heterocyclic systems. These reactions often involve the cyclocondensation of a C-4 functional group with a suitable reaction partner, effectively using the pyrazole as a foundation for building an adjacent ring.
Synthesis of Pyrazolo[3,4-b]pyridines
A prominent example of ring annulation is the synthesis of penta-substituted pyridine derivatives fused to the pyrazole core. In a one-pot, three-component reaction, 1,3-diphenylpyrazole-4-carboxaldehyde can be reacted with malononitrile and various thiol derivatives in the presence of a base like triethylamine. ekb.eg This reaction proceeds via a series of condensations and a final cyclization to yield highly functionalized 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(substituted-thio)-pyridine-3,5-dicarbonitriles. ekb.eg
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
|---|---|---|---|---|
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile | Thiophenol | Triethylamine | 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile | 4-Methylbenzenethiol | Triethylamine | 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(p-tolylthio)pyridine-3,5-dicarbonitrile |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile | 4-Chlorobenzylthiol | Triethylamine | 2-Amino-6-((4-chlorobenzyl)thio)-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarbonitrile |
These resulting pyrazolo[3,4-b]pyridine derivatives can undergo further transformations. For example, treatment with hydrazine hydrate can displace the 6-thioether or a 6-chloro substituent to afford 3,6-diamino-4-(1,3-diphenylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile, demonstrating the reactivity of the newly formed pyridine ring. ekb.eg
Synthesis of Pyrrolo[2,3-c]pyrazoles
An interesting ring transformation has been observed starting from 5-azido-1,3-diphenyl-1H-pyrazol-4-carbaldehyde. In an unexpected reaction outcome, treatment of this compound under certain conditions resulted in the formation of 1-(1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one. yu.edu.jo This transformation involves the incorporation of the azido nitrogen into a new five-membered ring fused to the original pyrazole core, representing a significant skeletal rearrangement and annulation. yu.edu.jo
Synthesis of Pyrazolo[3,4-d]pyrimidines
While not originating directly from the acrylic acid, the synthesis of pyrazolo[3,4-d]pyrimidines often starts from 5-amino-1H-pyrazole-4-carbonitrile derivatives. ekb.egnih.gov These precursors are structurally related to intermediates in the synthesis of the 1,3-diphenylpyrazole system. The reaction of the aminonitrile with reagents like formic acid initiates the construction of the fused pyrimidine ring, leading to the pyrazolo[3,4-d]pyrimidine core. nih.gov This highlights another major pathway for ring annulation accessible from functionalized pyrazole precursors.
| Pyrazole Precursor | Reagent | Fused Heterocyclic Product | Reference |
|---|---|---|---|
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile, Thiol Derivatives | Pyrazolo[3,4-b]pyridine | ekb.eg |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | (undisclosed conditions) | Pyrrolo[2,3-c]pyrazole | yu.edu.jo |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidine | nih.gov |
Comprehensive Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Atom Connectivity and Stereochemical Features
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allows for the assignment of each signal to a specific atom in the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid is expected to exhibit distinct signals corresponding to the protons of the phenyl rings, the pyrazole (B372694) ring, and the acrylic acid moiety.
Aromatic Protons: The ten protons from the two phenyl groups (at positions 1 and 3 of the pyrazole ring) would typically appear as a complex series of multiplets in the downfield region, approximately between δ 7.20 and 8.00 ppm.
Pyrazole Proton: The lone proton on the pyrazole ring (H-5) is expected to resonate as a sharp singlet further downfield, typically around δ 8.00-8.50 ppm, due to the deshielding effect of the heterocyclic ring and adjacent phenyl group.
Acrylic Acid Protons: The two vinylic protons of the acrylic acid group (-CH=CH-COOH) would appear as two distinct doublets. The proton alpha to the carbonyl group is expected around δ 6.30-6.60 ppm, while the beta-proton, being adjacent to the pyrazole ring, would be further downfield around δ 7.70-8.00 ppm. The coupling constant between these two protons would be approximately 16 Hz, which is characteristic of a trans (E) configuration.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a very downfield chemical shift, typically above δ 12.00 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically in the range of δ 168-173 ppm.
Aromatic and Heteroaromatic Carbons: The carbons of the two phenyl rings and the pyrazole ring would show a series of signals in the δ 115-155 ppm region. Quaternary carbons (those without attached protons) would generally have weaker intensities.
Vinylic Carbons: The two carbons of the acrylic acid double bond (-CH=CH-) would resonate in the olefinic region, generally between δ 120 and 145 ppm.
Below is an interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | > 12.0 (broad singlet) | 168.0 - 173.0 |
| Phenyl Rings (C₆H₅) | 7.20 - 8.00 (multiplet) | 120.0 - 140.0 |
| Pyrazole C-5 (CH) | 8.00 - 8.50 (singlet) | ~135.0 |
| Pyrazole C-3, C-4 | - | 150.0 - 155.0 (C-3), ~115.0 (C-4) |
| Acrylic β-CH | 7.70 - 8.00 (doublet, J ≈ 16 Hz) | 140.0 - 145.0 |
| Acrylic α-CH | 6.30 - 6.60 (doublet, J ≈ 16 Hz) | 120.0 - 125.0 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this molecule, a key correlation would be observed between the two vinylic protons of the acrylic acid moiety, confirming their connectivity. It would also help delineate the coupling networks within each of the phenyl rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of carbon signals for all protonated carbons by correlating them to their already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. For example, the vinylic proton beta to the carboxyl group would show a correlation to the C-4 carbon of the pyrazole ring, confirming the attachment point of the acrylic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. A key use for NOESY would be to confirm the (E)-stereochemistry of the acrylic acid double bond. A correlation would be expected between the pyrazole H-5 proton and the beta-vinylic proton, which would be absent if the molecule had a (Z)-configuration.
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) provides information about its structure in the crystalline state. Molecules can sometimes crystallize in different forms, known as polymorphs, which can have different physical properties. libretexts.org Solid-state NMR is a key technique for identifying and characterizing these polymorphic forms, as the NMR signals are highly sensitive to the local electronic environment, which is influenced by crystal packing. miamioh.edu Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts in their ssNMR spectra, allowing for their differentiation. libretexts.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₈H₁₄N₂O₂. The theoretical monoisotopic mass can be calculated precisely. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ or [M-H]⁻ that matches this calculated value, thus confirming the elemental composition.
| Formula | Ion Type | Calculated Exact Mass |
| C₁₈H₁₄N₂O₂ | [M+H]⁺ | 291.1128 |
| C₁₈H₁₄N₂O₂ | [M-H]⁻ | 289.0983 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. researchgate.net
The fragmentation of this compound would likely proceed through several key pathways:
Loss from the acrylic acid moiety: Common initial fragmentations for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org
Cleavage of the pyrazole ring: Pyrazole rings can undergo characteristic fragmentation, often involving the loss of N₂ (28 Da) or HCN (27 Da) from the heterocyclic core. researchgate.net
Fragmentation of the side chain: Cleavage at the bond between the pyrazole ring and the acrylic acid chain can also occur.
A plausible fragmentation pathway would involve an initial loss of COOH (m/z 245.12), followed by further fragmentation of the diphenyl-pyrazole core. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. d-nb.info
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its constituent functional groups and probing their chemical environments. The analysis of the vibrational modes is based on the characteristic absorptions of the carboxylic acid moiety, the diaryl-substituted pyrazole core, and the acrylic double bond.
The carboxylic acid group presents several distinct vibrational signatures. A very broad absorption band is typically observed in the IR spectrum, stretching from 2500 cm⁻¹ to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The strong C=O stretching vibration of the carboxyl group is expected in the region of 1700-1725 cm⁻¹. This value may be slightly lower than that for saturated acids due to conjugation with the acrylic C=C double bond. spectroscopyonline.com The C-O stretching and O-H bending modes are also identifiable, typically appearing in the 1200-1300 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively.
The aromatic phenyl rings and the pyrazole ring contribute to multiple bands in the spectrum. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹ (e.g., 3030-3095 cm⁻¹). nih.gov The characteristic C=C and C=N stretching vibrations of the pyrazole and phenyl rings appear in the fingerprint region, typically between 1450 cm⁻¹ and 1615 cm⁻¹. mdpi.comekb.eg For instance, studies on similar pyrazole structures have identified bands for aromatic C=C stretching around 1590-1512 cm⁻¹. ekb.eg
The acrylic acid moiety's C=C double bond stretching vibration is expected around 1625-1640 cm⁻¹. The trans-configuration of this double bond gives rise to a strong C-H out-of-plane bending (wagging) vibration near 980 cm⁻¹.
Raman spectroscopy serves as a complementary technique. While the O-H stretch is weak in the Raman spectrum, the C=C and C=N stretching modes of the aromatic and pyrazole rings are typically strong, providing clear signals for the core structure of the molecule. Theoretical and experimental studies on pyrazole derivatives confirm these assignments and aid in a detailed vibrational analysis. researchgate.netrdd.edu.iq The combination of IR and Raman data allows for a comprehensive identification of the functional groups and offers information on molecular symmetry and intermolecular interactions. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound This table is generated based on typical values for the constituent functional groups found in related molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | IR |
| Carboxylic Acid | C=O stretch | 1700-1725 | IR (Strong) |
| Carboxylic Acid | C-O stretch | 1200-1300 | IR |
| Carboxylic Acid | O-H bend | 1400-1440 | IR |
| Alkene | C=C stretch | 1625-1640 | IR, Raman |
| Alkene | C-H bend (out-of-plane) | ~980 | IR (Strong for trans) |
| Aromatic/Pyrazole | C-H stretch | >3000 | IR, Raman |
X-ray Crystallography for Precise Three-Dimensional Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray structure for this compound is not detailed in the surveyed literature, extensive crystallographic data on closely related analogues, such as (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one and (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, allow for a robust prediction of its structural features. nih.govresearchgate.netresearchgate.net
These studies consistently show that the central pyrazole ring is essentially planar. nih.govresearchgate.net The two phenyl rings attached to the pyrazole core at positions 1 and 3 are twisted with respect to the pyrazole plane. The dihedral angles are variable; for instance, in one analogue, the phenyl rings form dihedral angles of 18.07° and 48.60° with the pyrazole ring. nih.govresearchgate.net This twisted conformation is a common feature, arising from the steric hindrance between the rings.
The acrylic acid moiety is expected to be largely planar and adopts a trans configuration about the C=C double bond, which is energetically favorable. The most significant intermolecular interaction anticipated for this molecule is the formation of hydrogen-bonded dimers via the carboxylic acid groups. This classic centrosymmetric R²₂(8) hydrogen-bonding motif is a dominant feature in the crystal structures of most carboxylic acids and powerfully directs the supramolecular assembly. Further stabilization of the crystal lattice is expected through weaker C-H···O and C-H···π interactions, as well as π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules. nih.govresearchgate.net
Table 2: Representative Crystallographic Data from a Closely Related Analogue, (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one nih.govresearchgate.net This data illustrates typical structural parameters for this class of compounds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₈N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1027 (2) |
| b (Å) | 9.3157 (2) |
| c (Å) | 12.9634 (3) |
| α (°) | 73.630 (1) |
| β (°) | 74.713 (1) |
| γ (°) | 74.820 (1) |
| Dihedral Angle (Phenyl/Pyrazole) | 18.07 (4)° |
Analysis of Polymorphism and Co-crystallization Phenomena
Dedicated studies on the polymorphism or co-crystallization of this compound are not widely reported. However, the molecular structure possesses all the necessary features to make these phenomena likely. Polymorphism, the ability of a substance to crystallize in different solid-state forms, is governed by intermolecular interactions. The strong hydrogen-bonding capability of the carboxylic acid group, combined with the potential for various π-π stacking arrangements of the three aromatic rings, could allow for different stable packing motifs under varying crystallization conditions (e.g., solvent, temperature, pressure).
Furthermore, the presence of both a strong hydrogen bond donor (the carboxylic -OH) and multiple acceptors (the carboxylic C=O and the pyrazole nitrogen atoms) makes this compound an excellent candidate for co-crystallization. By introducing a suitable co-former molecule that can participate in complementary hydrogen bonding, it is possible to form new, stable crystalline structures (co-crystals) with potentially modified physicochemical properties. The exploration of its polymorphic landscape and co-crystallization potential remains a fertile area for future research.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an experimental confirmation of the empirical formula, which is a crucial step in verifying the identity and purity of a newly synthesized compound. For this compound, the molecular formula is C₁₈H₁₄N₂O₂.
The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated from these measurements. For a pure sample, the experimentally determined percentages ("Found") should closely match the theoretically calculated values based on the molecular formula, typically within a margin of ±0.4%. This technique is routinely reported in the characterization of novel pyrazole derivatives to validate their composition. ekb.egnih.gov
Table 3: Elemental Analysis Data for this compound
| Element | Molecular Formula | Calculated Mass % | Found Mass % |
|---|---|---|---|
| Carbon (C) | C₁₈H₁₄N₂O₂ | 74.47% | (Experimental Value) |
| Hydrogen (H) | C₁₈H₁₄N₂O₂ | 4.86% | (Experimental Value) |
Reactivity Profiles and Mechanistic Investigations
Reactions of the α,β-Unsaturated Carboxylic Acid Moiety
The acrylic acid portion of the molecule, being an α,β-unsaturated carbonyl system, is susceptible to both nucleophilic and electrophilic attacks at the carbon-carbon double bond, as well as participation in pericyclic reactions.
Nucleophilic Additions (e.g., Michael Addition, Reactions at C4)
The electron-withdrawing nature of the carboxylic acid group renders the β-carbon (C4 of the acrylic acid moiety) electrophilic and thus prone to attack by nucleophiles in a conjugate or Michael addition fashion. While a broad range of nucleophiles can theoretically react at this position, documented evidence highlights the reduction of the double bond, a formal addition of a hydride ion.
One of the primary reactions investigated for this compound is its reduction to 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid. This transformation has been successfully achieved using various reducing agents, which formally deliver a hydride nucleophile to the β-carbon.
Table 1: Reduction of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid
| Reducing System | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 20% Palladium-charcoal, Ammonium formate | Ethyl acetate | Stirring, overnight | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | Not specified | researchgate.net |
| Diimide (from Hydrazine hydrate (B1144303) and H₂O₂) | Water | Ice bath, then room temperature | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | Not specified | researchgate.net |
This reduction underscores the susceptibility of the C=C bond to nucleophilic attack. researchgate.net The diimide reduction, in particular, is noted for being an economical and effective method with a simple operating procedure. researchgate.net
Beyond hydride addition, it is anticipated that other soft nucleophiles, such as amines, thiols, and carbanions (e.g., from malonic esters), would also undergo Michael addition at the C4 position under appropriate catalytic conditions. These reactions, common for α,β-unsaturated carbonyl compounds, would lead to a variety of functionalized propanoic acid derivatives.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
Electrophilic addition to the double bond of α,β-unsaturated carboxylic acids is generally less favorable than for simple alkenes due to the deactivating effect of the carbonyl group. However, under forcing conditions or with potent electrophiles, such reactions can occur.
For this compound, reactions such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) are expected to proceed. The regioselectivity of hydrohalogenation would likely result in the halogen attaching to the α-carbon, influenced by the electron-withdrawing carboxylic acid group. No specific examples of these reactions for the title compound are prominently documented in the reviewed literature, so this reactivity is predicted based on general principles.
Pericyclic Reactions and Intramolecular Cycloadditions
The alkene of the acrylic acid moiety can potentially participate as a dienophile in Diels-Alder reactions ([4+2] cycloadditions) with suitable dienes. The reactivity in such reactions would be influenced by the electronic nature of the pyrazole (B372694) substituent. Given that the double bond is part of a conjugated system, it is activated for reactions with electron-rich dienes.
Furthermore, the molecule could theoretically undergo intramolecular cycloadditions if a suitable diene system were appended to one of the phenyl rings or the pyrazole ring itself. Such reactions would provide a pathway to complex polycyclic structures. However, specific instances of pericyclic or intramolecular cycloaddition reactions involving this compound have not been detailed in the available literature. Research in this area is primarily focused on the synthesis of pyrazoles through 1,3-dipolar cycloadditions rather than using a pyrazole-substituted alkene as a reactant. nih.govrsc.orgresearchgate.netnih.govresearchgate.net
Reactivity of the Pyrazole Heterocycle
The aromatic pyrazole ring is a key component of the molecule's reactivity, particularly in electrophilic substitution reactions. The nitrogen atoms also possess lone pairs of electrons, imparting basic properties to the molecule.
Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring
Electrophilic substitution on the pyrazole ring itself is a well-studied area. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to electronic factors. researchgate.netscribd.com In the case of this compound, the C4 position is already substituted with the acrylic acid group. Therefore, further electrophilic substitution on the pyrazole ring is unlikely.
Instead, electrophilic aromatic substitution would be directed towards the two phenyl rings attached to the pyrazole core. The directing influence of the pyrazole ring on the N1-phenyl and C3-phenyl groups needs to be considered.
N1-Phenyl Ring: The pyrazole ring, connected via the N1 atom, is generally considered to be an activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring.
C3-Phenyl Ring: The pyrazole ring connected at the C3 position acts as a deactivating group, directing electrophiles to the meta position of this phenyl ring.
Table 2: Predicted Electrophilic Aromatic Substitution on the Phenyl Rings
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | Substitution at the para-position of the N1-phenyl ring. |
| Halogenation (Br₂/FeBr₃) | Br⁺ | Substitution at the para-position of the N1-phenyl ring. |
| Sulfonation (fuming H₂SO₄) | SO₃ | Substitution at the para-position of the N1-phenyl ring. |
| Friedel-Crafts Acylation | RCO⁺ | Substitution at the para-position of the N1-phenyl ring. |
It is important to note that the acrylic acid moiety is an electron-withdrawing group, which will have a deactivating effect on the entire molecule towards electrophilic aromatic substitution. researchgate.net Therefore, harsher reaction conditions may be required compared to simple 1,3-diphenylpyrazole.
Reactions Involving Nitrogen Atoms of the Pyrazole Ring
The pyrazole ring contains two nitrogen atoms. The N2 nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation or alkylation, making it the basic center of the molecule. The N1 nitrogen's lone pair is part of the aromatic sextet and is thus not basic.
Protonation of the N2 atom with strong acids would form a pyrazolium (B1228807) salt. This would also significantly decrease the electron density of the ring system, further deactivating it towards electrophilic attack.
Alkylation at the N2 position is also a possibility, for instance, with alkyl halides. This would result in the formation of a quaternary pyrazolium salt. Such reactions are common for N-unsubstituted or N-monosubstituted pyrazoles and are expected to be feasible for this compound as well.
Reactivity of the Diphenyl Substituents
The presence of two phenyl groups, one attached to the N1 nitrogen and the other to the C3 carbon of the pyrazole ring, introduces additional sites for chemical modification. However, their reactivity is significantly influenced by the electronic nature of the pyrazole core.
The pyrazole ring itself is susceptible to electrophilic substitution, which typically occurs at the C4 position. rrbdavc.orgscribd.com In the case of this compound, this position is already functionalized with the acrylic acid group, thereby directing potential electrophilic attacks towards the appended phenyl rings.
N1-Phenyl Group: The phenyl group at the N1 position is subject to electrophilic substitution. Studies on related N-aryl-pyrazolines have shown that electrophilic attack, such as reactions with 1,3-dithiolium salts or diazonium coupling, preferentially occurs at the para-position of the N-phenyl ring. researchgate.net The pyrazole ring acts as a deactivating group, directing incoming electrophiles primarily to the para position, and to a lesser extent, the ortho positions.
Standard electrophilic aromatic substitution reactions can be performed on these phenyl rings, although the reaction conditions must be carefully selected to avoid unwanted side reactions with the acrylic acid moiety or the pyrazole ring itself.
| Reaction | Typical Reagents | Electrophile | Primary Substitution Site |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | para-position of N1-Phenyl ring |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | para-position of N1-Phenyl ring |
| Sulfonation | Fuming H₂SO₄ | SO₃ | para-position of N1-Phenyl ring |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | para-position of N1-Phenyl ring researchgate.net |
Photochemical and Thermal Reactivity and Degradation Pathways
The stability of this compound under thermal and photochemical stress is critical for its handling, storage, and application. Its degradation can proceed through several pathways involving the pyrazole core, the acrylic acid side chain, or the phenyl substituents.
Thermal Reactivity: The primary thermal degradation pathway for this molecule is expected to be decarboxylation. Studies on closely related compounds, such as β-(1-phenyl-4-pyrazolyl)acrylic acid, have demonstrated that thermal treatment leads to the loss of carbon dioxide to afford the corresponding vinylpyrazole. mdpi.comnih.gov This reaction is a common degradation route for β-arylacrylic acids.
| Compound Type | Decomposition Temperature (°C) | Reference |
|---|---|---|
| Azo Pyrazole Carboxylic Acids | 212 - 260 | acs.org |
| Zn(II) Pyrazole-carboxylate Complex | ~191 (onset) | mdpi.com |
| Cu(II) Pyrazole-carboxylate Complex | ~133 (onset) | mdpi.com |
Photochemical Reactivity: Specific photochemical studies on this compound are not extensively documented. However, the α,β-unsaturated carboxylic acid moiety is a known chromophore that can absorb UV light. Upon photoexcitation, such systems can potentially undergo E/Z (trans/cis) isomerization around the C=C double bond. Another possible photoreaction is [2+2] cycloaddition, where two molecules react to form a cyclobutane (B1203170) derivative, particularly in the solid state or in concentrated solutions. The stability and reactivity would be highly dependent on the wavelength of light and the reaction medium.
Acid-Base Properties and Their Influence on Reaction Pathways
The molecule possesses both an acidic functional group (carboxylic acid) and a basic site (the N2 atom of the pyrazole ring), making its chemical behavior pH-dependent.
Acidity: The carboxylic acid group (-COOH) is the most prominent acidic site. The dissociation of its proton yields a carboxylate anion. The acidity, quantified by its pKa value, is influenced by the electronic properties of the 1,3-diphenylpyrazol-4-yl substituent. Typically, the pKa of acrylic acid is around 4.25; the large aromatic substituent on the β-carbon is expected to modulate this value.
Basicity: The pyrazole ring contains a pyridine-like nitrogen atom at the N2 position, which has a lone pair of electrons in an sp² hybrid orbital and can act as a weak base by accepting a proton. rrbdavc.org Pyrazoles are known to be weakly basic, with the pKa of the pyrazolium ion being around 2.5. ksu.edu.sa The basicity of the N2 atom in this specific molecule is expected to be further reduced due to the electron-withdrawing nature of the N1-phenyl group and the C4-acrylic acid substituent. masterorganicchemistry.comlibretexts.org
| Compound | Approximate pKaH |
|---|---|
| Imidazole | ~7.0 |
| Pyridine | ~5.2 |
| Pyrazole | ~2.5 ksu.edu.sa |
| Pyrrole | ~ -4.0 |
The pH of the reaction medium plays a crucial role in determining the dominant species in solution and, consequently, the reaction pathways.
In acidic conditions (pH < pKa of COOH): The molecule is predominantly in its neutral carboxylic acid form. Protonation of the N2 atom can also occur, forming a pyrazolium cation. This can alter the electronic properties of the ring system, potentially affecting substitution reactions on the phenyl rings. Acidic conditions are typically required for reactions like esterification of the carboxylic acid.
In basic conditions (pH > pKa of COOH): The molecule exists primarily as the carboxylate anion. This increases its water solubility and can influence its coordinating behavior with metal ions. The negative charge of the carboxylate can affect the reactivity of the rest of the molecule through electronic effects.
Catalytic Transformations Mediated by the Compound or its Derivatives
The structural features of this compound make it and its derivatives attractive candidates for use in catalysis, primarily as ligands for metal complexes.
The compound acts as a versatile bifunctional or potentially trifunctional ligand. It can coordinate to metal centers through:
The basic N2 nitrogen of the pyrazole ring.
The oxygen atoms of the carboxylate group. This ability to chelate or bridge metal centers allows for the formation of stable and structurally diverse metal complexes.
Homogeneous Catalysis: Derivatives of this compound, such as its esters or amides, can be used to form discrete metal complexes that can function as homogeneous catalysts. The electronic and steric properties of the bulky diphenyl-pyrazolyl group can be tuned to influence the activity and selectivity of the metallic catalytic center in various organic transformations.
Heterogeneous Catalysis (MOFs): A significant application for pyrazole-carboxylate ligands is in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The subject compound is an ideal candidate for a linker, where the carboxylate group binds to one metal center and the pyrazole nitrogen can bind to another, leading to the formation of robust, high-surface-area frameworks. rsc.orgmdpi.com These pyrazolate-based MOFs have shown promise in applications such as:
Gas storage and separation: The defined pore size and chemical nature of the framework allow for selective adsorption of gases. researchgate.net
Heterogeneous catalysis: The metal nodes within the MOF can act as catalytic sites, or catalytically active species can be encapsulated within the pores. Pyrazolate-based MOFs have been investigated for their catalytic activity in reactions like the oxygen evolution reaction (OER). rsc.org
The ability to tailor the ligand structure provides a pathway to fine-tune the properties of the resulting catalytic materials for specific applications. digitellinc.com
Theoretical and Computational Insights into this compound
The study of this compound through theoretical and computational chemistry provides profound insights into its molecular structure, reactivity, and dynamic behavior. These in silico methods are indispensable for understanding the electronic properties that govern its chemical nature and for predicting its spectroscopic signatures.
Mechanistic Biological Interactions and Molecular Target Identification Excluding Clinical, Safety, Dosage, and Human Trials
Exploration of Molecular Interactions with Biochemical Pathways and Macromolecules (in vitro)
In vitro studies have provided insights into how 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid and its analogs interact with specific biological targets, including enzymes, receptors, and nucleic acids.
The pyrazole (B372694) scaffold is a prominent feature in many compounds designed as enzyme inhibitors. nih.gov Research on various derivatives of 1,3-diphenyl-pyrazole has shed light on their potential to inhibit a range of enzymes.
Cyclooxygenase-2 (COX-2): Pyrazole derivatives have been investigated as selective COX-2 inhibitors. doaj.orgsemanticscholar.orgresearchgate.net The anti-inflammatory properties of some pyrazole-containing compounds are attributed to their ability to block the activity of COX enzymes, which are involved in the synthesis of prostaglandins. nih.gov Molecular modeling studies of diaryl-based pyrazole derivatives have shown that they can fit into the hydrophobic pocket of the COX-2 enzyme, leading to its inhibition. doaj.orgnih.gov
PI3 Kinase: The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, and their inhibition is a target for cancer therapy. nih.govresearchgate.net Pyrazoline derivatives containing quinoline or naphthalene moieties have been studied as potential PI3K inhibitors through molecular docking, suggesting that the pyrazole scaffold can serve as a basis for designing such inhibitors. nih.goveco-vector.combohrium.com
Falcipain-2: This cysteine protease from Plasmodium falciparum is a target for antimalarial drugs. nih.gov Pyrazolyl chalcones and other pyrazoline derivatives have shown potential in inhibiting Falcipain-2, suggesting a possible mechanism for their antimalarial activity. mdpi.comresearchgate.netrsc.org The interaction is believed to disrupt the hemoglobin degradation pathway essential for the parasite's survival. mdpi.com
Topoisomerase II: DNA topoisomerases are crucial enzymes in managing DNA topology, and their inhibitors are used in cancer chemotherapy. mdpi.com Certain pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases. nih.gov Additionally, pyrazolo[1,5-a]indole derivatives have been shown to act as dual catalytic inhibitors of topoisomerase I and II. nih.gov Some pyrazolo[4,3-f]quinoline derivatives have also demonstrated inhibitory activity against topoisomerase IIα. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of diabetes and obesity. nih.gov Various pyrazole derivatives, including those with a 1,3-diaryl pyrazole structure, have been identified as potent and selective PTP1B inhibitors. nih.govrsc.orgresearchgate.netsci-hub.seresearchgate.net These compounds have been shown to interact with key amino acid residues in the active site of PTP1B. nih.govsci-hub.se
Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes associated with several diseases, and their inhibition is a therapeutic strategy. nih.gov Pyrazole and pyrazoline derivatives have demonstrated significant potential as carbonic anhydrase inhibitors. nih.govunifi.ittandfonline.commdpi.comunifi.it
Acetylcholinesterase (AChE): Inhibition of AChE is a key approach in the management of Alzheimer's disease. researchgate.net A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase in vitro. nih.govexcli.denih.govresearchgate.net Molecular modeling studies have helped in understanding the binding interactions of these compounds within the active site of AChE. excli.de Hybrid derivatives of 1,3-diphenyl-1H-pyrazole and L-α-amino acids have also shown acetylcholinesterase inhibitory effects. researchgate.net
The interaction of pyrazole derivatives with various receptors has been an area of active investigation. For instance, certain pyrazole derivatives have been studied as antagonists for the cannabinoid receptor CB1. elsevierpure.com Molecular docking studies have also been employed to evaluate the affinity of pyrazole derivatives for the Estrogen Receptor Alpha, suggesting their potential in breast cancer treatment. thesciencein.org Additionally, some pyrazole-3-carboxylic acids have been identified as partial agonists for the nicotinic acid receptor. nih.gov However, specific receptor binding studies for this compound are not extensively documented in the reviewed literature.
The interaction of pyrazole derivatives with nucleic acids has been explored as a potential mechanism for their anticancer activity. Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and exhibit DNA cleavage activity. nih.gov Furthermore, the binding interaction of 1,3,5-triazine-based pyrazole derivatives with Calf Thymus DNA (Ct-DNA) has been investigated, revealing a groove mode of interaction. rsc.org However, direct studies on the nucleic acid binding and intercalation of this compound are limited in the available literature.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules.
For various pyrazole derivatives, modifications to the core structure and its substituents have been shown to significantly impact their binding affinity and selectivity for different biological targets.
In the context of acetylcholinesterase inhibition , studies on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that chloro-substituted derivatives were more effective than their fluoro-substituted counterparts. nih.govexcli.de The introduction of an imine functionality was also found to enhance the inhibitory activity. nih.gov
For PTP1B inhibitors , the presence of additional benzene rings as functional groups on the pyrazole moiety was found to increase the inhibitory ability. researchgate.netsci-hub.se
In the case of carbonic anhydrase inhibitors , the nature and position of substituents on the pyrazole ring play a critical role in determining the inhibitory potency and isoform selectivity. nih.govunifi.ittandfonline.com
For Topoisomerase II inhibitors , the length and conformation of a linker in pyrazole analogs were identified as important factors for their antibacterial activity. nih.gov
The key structural features of pyrazole derivatives that are important for molecular recognition by their biological targets have been elucidated through various studies.
For cannabinoid CB1 receptor antagonists , potent and selective activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com
In the design of COX-2 inhibitors , the presence of a sulfonamide group on one of the N-aromatic rings of diarylpyrazole derivatives was found to be a key feature for potent inhibitory activity. doaj.orgsemanticscholar.orgresearchgate.net
Molecular docking studies of PTP1B inhibitors have shown that the pyrazole scaffold interacts with key amino acid residues such as TYR46, ASP48, and PHE182 in the active site. nih.govsci-hub.se
In vitro Cellular Pathway Modulation Investigations
The scaffold of this compound has been the subject of various in vitro investigations to elucidate its potential to modulate cellular pathways, particularly in the context of cancer research. These studies have primarily focused on the anti-proliferative activity of its derivatives against cancer cell lines, their ability to induce programmed cell death (apoptosis), and the generation of reactive oxygen species (ROS).
A series of 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate derivatives have demonstrated significant anti-proliferative effects against a panel of human cancer cell lines. nih.gov The cytotoxic potential of these compounds was evaluated using the sulforhodamine B assay. Notably, several compounds within this series exhibited promising growth inhibition against breast (MCF-7), lung (A549), and colon (HCT-116 and HT-29) cancer cell lines. nih.gov For instance, one of the most active compounds, designated as 6f, displayed IC₅₀ values of 1.764 µM against MCF-7, 1.962 µM against A549, 3.597 µM against HCT-116, and 4.496 µM against HT-29 cells. nih.gov
Further investigation into the mechanism of action revealed that these compounds induce apoptosis. The apoptosis-inducing potential was confirmed through Hoechst staining and DNA fragmentation assays, which are hallmarks of programmed cell death. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 1.764 |
| A549 | Lung | 1.962 |
| HCT-116 | Colon | 3.597 |
| HT-29 | Colon | 4.496 |
Another class of derivatives, (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, has been shown to induce the generation of reactive oxygen species (ROS). The accumulation of ROS can disrupt the reduction-oxidation homeostasis within cancer cells, leading to cellular damage. These compounds, containing Michael acceptors, are thought to elevate ROS levels by depleting glutathione, a key intracellular antioxidant. nih.gov
While direct studies on the modulation of gene expression by this compound are limited, research on structurally related N-phenylacrylamide derivatives has shown inhibition of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that can alter gene expression by modifying the epigenetic landscape of cells.
Furthermore, the broader diphenylpyrazole scaffold has been explored for its potential to disrupt protein-protein interactions. For example, novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines, synthesized from a 1,3-diphenyl-1H-pyrazol-5-amine precursor, have been identified as inhibitors of the p53-MDM2 interaction. The p53-MDM2 interaction is a critical regulator of the p53 tumor suppressor pathway, and its inhibition can lead to the reactivation of p53 and subsequent cancer cell death.
Design and Synthesis of Chemical Probes and Biosensors Based on the Scaffold for Biological Research
The pyrazole scaffold is recognized for its synthetic versatility and diverse biological activities, making it an attractive framework for the development of chemical probes and biosensors. researchgate.netmdpi.comresearchgate.net Fluorescent bioimaging, a powerful technique for studying biological processes in real-time, often relies on probes derived from organic fluorophores, with N-heteroaromatic scaffolds like pyrazole being particularly valuable due to their favorable electronic properties and biocompatibility. researchgate.net
While the direct application of this compound in the design and synthesis of chemical probes and biosensors is not extensively documented in publicly available research, the broader class of pyrazole derivatives has been successfully utilized for these purposes. researchgate.netnih.gov These derivatives have been developed into fluorescent probes for the detection of various analytes, including metal ions and reactive oxygen species, and for monitoring biological processes such as hypoxia. researchgate.net
For instance, fluorescently labeled pyrazole derivatives have been synthesized and used to study biological activities in plants. In these probes, a fluorescent moiety, such as a dansyl group, is attached to the pyrazole scaffold, enabling the visualization of the compound's localization and interaction within biological systems. The synthesis of such probes often involves the reaction of a functionalized pyrazole with a fluorescent dye.
The general strategy for developing a chemical probe from a scaffold like this compound would involve the incorporation of a reporter group, such as a fluorophore, a biotin tag for affinity purification, or a photoreactive group for covalent labeling of biological targets. The acrylic acid moiety itself could serve as a handle for chemical modification and attachment of these reporter groups.
Similarly, for the development of biosensors, the this compound scaffold could be immobilized on a solid support, such as an electrode or a nanoparticle, and used to detect specific biological interactions. The inherent properties of the scaffold could be harnessed for signal transduction upon binding to a target molecule.
Applications in Materials Science and Other Non Biological Fields
Polymer Chemistry Applications
The presence of the polymerizable acrylic acid group allows this compound to be incorporated into macromolecular structures, creating polymers with unique functional properties derived from the pyrazole (B372694) ring.
3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid can serve as a functional monomer in polymerization reactions. The acrylic acid group is susceptible to polymerization through methods like free radical polymerization, enabling the synthesis of its homopolymer. While specific studies on the homopolymerization of this exact molecule are not prevalent, research on similar pyrazole-derived methacrylate (B99206) monomers demonstrates the feasibility of such reactions. For instance, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate has been successfully homopolymerized using a free radical initiator like benzoyl peroxide. researchgate.net This suggests that this compound could similarly be polymerized to yield a functional polymer where the diphenyl-pyrazole unit is a repeating side group.
The resulting polymers would be expected to possess enhanced thermal stability and potentially unique optical properties conferred by the bulky, aromatic pyrazole side chains. Acrylic acid-based polymers are known for their use as thickeners, adhesives, and coatings, and incorporating the diphenyl-pyrazole moiety could introduce functionalities such as fluorescence or specific metal-binding capabilities.
Table 1: Polymerization Data for a Related Pyrazole-Based Monomer
| Monomer | Initiator | Polymerization Method | Resulting Polymer | Thermal Stability Insight |
|---|
Beyond homopolymerization, this compound is a prime candidate for copolymerization with other vinyl monomers, such as styrenes and acrylates. mdpi.comijcce.ac.ir This approach allows for the precise tuning of the properties of the final material. By incorporating this monomer into a polymer chain, its specific properties—such as hydrophobicity, fluorescence, and metal-coordinating ability—can be imparted to the resulting copolymer.
For example, copolymerizing it with methyl methacrylate or styrene could yield materials with a high glass transition temperature (Tg) and tailored refractive indices. Research on the copolymerization of other functional acrylic acids, like 3-(4-acetylphenylcarbamoyl) acrylic acid with styrene, has shown that such reactions proceed smoothly with radical initiators like azo-bis-isobutyronitrile (AIBN). mdpi.com This methodology could be adapted to create diverse macromolecular architectures, including block copolymers and graft polymers, where the diphenyl-pyrazole unit provides specific functionality.
Optoelectronic and Photonic Materials
The conjugated system of the diphenyl-pyrazole ring suggests significant potential for applications in optoelectronics, particularly in the development of luminescent materials.
Pyrazoline derivatives, which are structurally related to pyrazoles, are well-known for their excellent luminescent properties and have been utilized in OLEDs. researchgate.net These materials often exhibit strong blue emission and can function as both the hole-transporting layer (HTL) and the emitting material layer (EML) in OLED devices. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, while the extended conjugation provided by the phenyl groups can lead to bright luminescence. researchgate.net
Given these precedents, this compound and its derivatives are promising candidates for new OLED materials. spie.org The diphenyl-pyrazole core can act as a robust fluorophore. Polymers and copolymers containing this moiety could be used as emissive layers or host materials in OLEDs. The development of materials for OLEDs is a rapidly growing field, with a focus on creating stable, efficient, and color-tunable devices for displays and solid-state lighting. rsc.org
Table 2: Properties of Pyrazoline-Based Materials in OLEDs
| Compound Type | Role in OLED | Emission Color | Key Properties |
|---|---|---|---|
| Pyrazoline Phenyl Derivatives | Emitting Material Layer (EML), Hole Transport Layer (HTL) | Blue | High hole-transport efficiency, bright luminescence. researchgate.net |
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission diminishes in the solid state or in aggregates. In contrast, materials exhibiting aggregation-induced emission (AIE) show enhanced fluorescence upon aggregation. digitellinc.com This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.netrsc.org
The structure of this compound, with its multiple phenyl rings attached to the pyrazole core, suggests it could be an AIE-active molecule. The free rotation of these phenyl rings in solution can quench fluorescence, but in the solid state or in aggregates, this rotation would be hindered, potentially leading to strong solid-state emission. Research on other molecules incorporating pyrazole and triphenylamine units has demonstrated AIE activity and mechanochromic fluorescence behavior. bohrium.com These AIE-active luminogens have potential applications in sensors, bio-imaging, and solid-state lighting.
Catalysis and Ligand Design for Metal Complexes
The pyrazole ring and the carboxylic acid group provide multiple coordination sites, making this compound an interesting ligand for designing metal complexes.
Protic pyrazoles (those with an N-H group) are recognized as versatile ligands in homogeneous catalysis, often participating in metal-ligand cooperative reactivities. nih.gov While the subject compound has N-phenyl substitution, the other nitrogen atom of the pyrazole ring and the oxygen atoms of the carboxylate group can act as effective coordination sites. Acyl-pyrazolones, a related class of compounds, are known to be excellent chelators for metal ions, forming highly stable complexes. nih.gov
By coordinating with transition metals, this compound can form metal complexes with potential catalytic activities. For instance, aluminum complexes featuring anilido-pyrazolate ligands have been synthesized and investigated for their catalytic role in ring-opening polymerization reactions. rsc.org Similarly, complexes of this diphenyl-pyrazole acrylic acid could be designed for applications in various catalytic transformations, such as oxidation, reduction, or cross-coupling reactions. The steric and electronic properties of the ligand can be tuned by modifying the phenyl rings, allowing for fine control over the catalytic activity and selectivity of the metal center.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The pyrazole nucleus is a well-established N-heterocyclic scaffold known for its ability to act as a ligand for a variety of metal catalysts. The two adjacent nitrogen atoms in the pyrazole ring can effectively coordinate with metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.
While direct catalytic applications of this compound are not extensively documented in dedicated studies, its structural components suggest significant potential. The pyrazole core can serve as a robust anchoring point for metal ions, while the acrylic acid group can either participate in the catalytic cycle or act as a secondary binding site, potentially leading to bidentate or bridging coordination modes. This dual functionality could be advantageous in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , the acrylic acid group could be esterified or amidated to tune the solubility of the resulting metal complex in various organic solvents. The bulky diphenyl substituents on the pyrazole ring can create a specific steric environment around the metal center, which is crucial for controlling the stereoselectivity of catalytic reactions.
For heterogeneous catalysis , the carboxylic acid function of the acrylic acid moiety provides a convenient handle for immobilizing the molecule onto solid supports, such as silica or alumina. This surface functionalization can lead to the development of robust and recyclable catalysts, which are highly desirable for industrial applications.
The synthesis of various pyrazole derivatives often employs catalytic methods, underscoring the compatibility of the pyrazole scaffold with catalytic systems. For instance, the Knorr pyrazole synthesis, a classic method for preparing pyrazoles, can be acid-catalyzed. jetir.org Modern approaches also utilize various catalysts to achieve higher yields and greener reaction conditions. jetir.orgpharmacophorejournal.com
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of this compound | Potential Advantages |
| Cross-coupling Reactions | Ligand for transition metals (e.g., Palladium, Copper) | Enhanced stability and tunable electronic properties of the catalyst. |
| Hydrogenation | Ligand for Ruthenium or Rhodium complexes | Steric bulk from diphenyl groups can influence stereoselectivity. |
| Polymerization | Co-catalyst or ligand for Ziegler-Natta or metallocene catalysts | The acrylic moiety could potentially be incorporated into the polymer backbone. |
| Supported Catalysis | Anchored onto a solid support via the carboxylic acid group | Facilitates catalyst recovery and reuse, improving process sustainability. |
Development of Sensors and Chemodosimeters for Chemical and Environmental Monitoring
The development of selective and sensitive chemical sensors is a burgeoning field, with applications ranging from environmental monitoring to industrial process control. Pyrazole derivatives have emerged as a promising class of compounds for the design of fluorescent and colorimetric chemosensors. nih.govrsc.orgnih.gov The inherent photophysical properties of appropriately substituted pyrazoles, combined with their versatile coordination chemistry, make them ideal candidates for detecting a variety of analytes, particularly metal ions. nih.govnih.gov
The sensing mechanism of pyrazole-based chemosensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and metal-ligand charge transfer (MLCT). nih.gov Upon binding of an analyte to the pyrazole ligand, these photophysical processes can be modulated, resulting in a detectable change in the fluorescence or absorption spectrum.
While this compound itself may not be inherently fluorescent, its core structure can be readily modified to incorporate fluorogenic or chromogenic units. The pyrazole ring, with its two nitrogen atoms, can act as a recognition site for metal ions. nih.gov The acrylic acid moiety, on the other hand, can serve as an additional binding site or as a point of attachment for other functional groups to enhance selectivity and sensitivity.
For example, the carboxylic acid group could be converted to an ester or amide to fine-tune the electronic properties of the molecule and its binding affinity for specific cations. The phenyl rings at the 1 and 3 positions of the pyrazole can also be functionalized with donor or acceptor groups to modulate the photophysical properties of the resulting sensor molecule.
Table 2: Design Strategies for Sensors Based on this compound
| Sensor Design Strategy | Target Analyte | Principle of Detection |
| Incorporation of a Fluorophore | Metal ions (e.g., Al³⁺, Fe³⁺, Cr³⁺) | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching. nih.gov |
| Functionalization of Phenyl Rings | Anions (e.g., F⁻, CN⁻) | Modulation of intramolecular charge transfer (ICT) upon analyte binding. |
| Polymerization of the Acrylic Acid Moiety | Volatile Organic Compounds (VOCs) | Swelling or conformational changes in the polymer matrix leading to a change in optical properties. |
| Formation of a Schiff Base | pH or specific metal ions | Colorimetric changes due to alterations in the electronic structure. |
Surface Functionalization and Integration into Nanomaterial Systems
The functionalization of surfaces and the integration of organic molecules into nanomaterial systems are critical for the development of advanced materials with tailored properties. The carboxylic acid group of this compound makes it an excellent candidate for surface modification of various materials, including metal oxides and nanoparticles.
The carboxylate group can form strong coordinate bonds with metal atoms on the surface of materials like titanium dioxide (TiO₂), zinc oxide (ZnO), or iron oxide (Fe₃O₄). This allows for the creation of a stable organic layer on the inorganic substrate, which can alter its surface properties, such as hydrophobicity, biocompatibility, and electronic characteristics.
In the realm of nanotechnology, pyrazole derivatives have been utilized in the synthesis and stabilization of nanoparticles. mdpi.comnih.gov The pyrazole moiety can coordinate to metal precursors, controlling the nucleation and growth of nanoparticles, while the other functional groups can prevent aggregation and provide a means for further functionalization.
The integration of this compound onto nanoparticle surfaces can lead to hybrid materials with synergistic properties. For instance, functionalizing magnetic nanoparticles with this molecule could lead to new materials for targeted drug delivery or as contrast agents in magnetic resonance imaging (MRI), although these are biological applications. In a non-biological context, such functionalized nanoparticles could be used as recyclable catalysts or as components in advanced electronic devices.
The acrylic acid functionality also opens up the possibility of incorporating this molecule into polymer chains via polymerization. This could lead to the development of new polymers with the unique electronic and coordination properties of the 1,3-diphenyl-1H-pyrazole moiety embedded within the polymer backbone.
Table 3: Applications in Surface Functionalization and Nanomaterials
| Application Area | Role of this compound | Resulting Material and Potential Use |
| Surface Modification of Metal Oxides | Anchoring group via the carboxylic acid | Modified electrodes for solar cells or sensors. |
| Stabilization of Nanoparticles | Capping agent during nanoparticle synthesis | Stable nanoparticle dispersions for use in catalysis or electronics. |
| Functionalization of Carbon Nanotubes | Covalent attachment via the acrylic acid group | Enhanced dispersibility and processability of carbon nanotubes for composite materials. |
| Polymer Synthesis | Monomer for polymerization reactions | Pyrazole-containing polymers with unique optical or electronic properties. |
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid and related compounds often rely on established multi-step procedures. A common pathway involves the Vilsmeier-Haack reaction on an appropriate acetophenone (B1666503) phenylhydrazone to create the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. wisdomlib.org This aldehyde is then typically condensed with a compound like malonic acid to yield the final acrylic acid product. researchgate.net
Future research should focus on developing more efficient, environmentally friendly, and sustainable synthetic strategies. This could include:
One-Pot Reactions: Designing one-pot syntheses that combine multiple steps, thereby reducing solvent waste, purification efforts, and reaction time. mdpi.com
Green Catalysis: Investigating the use of novel, reusable catalysts, such as nano-ZnO catalysts or metal-oxo-clusters, which have shown high efficiency in the synthesis of other pyrazole (B372694) derivatives. mdpi.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, a technique that has been successfully applied to the synthesis of other 3,5-disubstituted-1H-pyrazoles. mdpi.com
Flow Chemistry: Exploring continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.
These advancements would not only make the synthesis more economical and sustainable but also facilitate the rapid production of a diverse library of analogues for further study. researchgate.net
Deeper Mechanistic Elucidation of Reactivity and Biological Interactions
While related pyrazole structures have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer effects, the specific mechanisms of action for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid are not well understood. nih.govnih.gov Future work should aim to unravel the intricate details of its chemical reactivity and biological interactions.
Key research areas include:
Computational Modeling: Employing molecular docking and quantum mechanical calculations to predict how the compound interacts with potential biological targets such as enzymes (e.g., cyclooxygenase, kinases) or receptors. nih.goveurasianjournals.com These studies can help identify key binding modes and the structural features crucial for activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogues and evaluating their biological activity to build comprehensive SAR models. researchgate.net This can clarify how modifications to the phenyl rings or the acrylic acid chain affect potency and selectivity.
Biophysical and Biochemical Assays: Using advanced experimental techniques to validate computational predictions and identify direct molecular targets. This would involve screening the compound against panels of kinases, proteases, and other enzymes implicated in diseases like cancer and inflammation. frontiersin.org
A thorough understanding of its molecular mechanism is critical for optimizing its therapeutic potential and guiding the design of more potent and selective next-generation compounds.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Emerging opportunities include:
Predictive Modeling: Developing ML models trained on existing data for pyrazole derivatives to predict various properties of new, unsynthesized analogues, including their bioactivity, toxicity, and physicochemical characteristics. nih.govspringernature.com
De Novo Design: Utilizing generative AI models to design novel molecules based on the 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid scaffold. xjtlu.edu.cn These algorithms can propose structures with optimized properties tailored for specific biological targets or material applications. acm.org
Virtual Screening: Employing AI-driven high-throughput virtual screening to rapidly evaluate vast virtual libraries of related compounds against specific biological targets, identifying the most promising candidates for synthesis and experimental testing. nih.gov
This integrated computational and experimental approach can significantly reduce the time and cost associated with discovering new lead compounds. nih.gov
Development of Next-Generation Analogues with Tuned Molecular Properties for Specific Applications
The 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid structure serves as an excellent template for creating next-generation analogues with fine-tuned properties. The versatility of the pyrazole core allows for extensive chemical modification. nih.govchim.it
Future synthetic efforts could focus on:
Target-Specific Modifications: Introducing specific functional groups onto the phenyl rings to enhance binding affinity and selectivity for a particular biological target, such as a specific kinase involved in cancer progression. nih.gov
Improving Pharmacokinetics: Modifying the molecule to improve its drug-like properties, such as solubility, metabolic stability, and cell permeability, which are crucial for therapeutic efficacy. nih.govrsc.org
Hybrid Molecules: Creating hybrid compounds by linking the pyrazole-acrylic acid scaffold to other pharmacophores. For instance, tethering it to a 1,2,3-triazole moiety has already been shown to yield promising cytotoxic and anti-inflammatory agents. nih.gov
This strategic development of new analogues will expand the potential applications of this chemical class into various therapeutic areas. orientjchem.org
Discovery of Unexplored Biological Targets and Pathways through Advanced Screening Platforms
The diverse bioactivities reported for the broader pyrazole family suggest that 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid and its derivatives may interact with a variety of biological targets beyond those currently known. mdpi.commdpi.com
Future opportunities lie in:
High-Throughput Screening (HTS): Utilizing HTS to test the compound and its analogues against large panels of cell lines and biological targets to uncover novel anticancer, antimicrobial, or antiviral activities. nih.gov
Phenotypic Screening: Employing cell-based phenotypic screening assays to identify compounds that produce a desired physiological effect, even without prior knowledge of the specific molecular target. This can lead to the discovery of first-in-class therapeutic agents.
Chemoproteomics: Using chemoproteomic approaches to identify the direct protein targets of the compound within a complex biological system, providing unbiased insight into its mechanism of action and potential off-target effects.
These advanced screening methods could reveal entirely new therapeutic indications for this class of compounds.
Integration into Emerging Fields of Supramolecular Chemistry and Advanced Materials
The structural features of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid make it an intriguing candidate for applications in materials science. The pyrazole ring contains both hydrogen bond donor and acceptor sites, and the carboxylic acid group provides a versatile handle for further reactions or coordination. researchgate.net
Potential future research directions include:
Supramolecular Assemblies: Exploring the self-assembly of the molecule through hydrogen bonding and π-π stacking interactions to form well-ordered supramolecular structures like gels, liquid crystals, or nanofibers. researchgate.net
Coordination Polymers and MOFs: Using the carboxylic acid group and the pyrazole nitrogen atoms as ligands to coordinate with metal ions, creating metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Functional Polymers: Incorporating the molecule as a monomer into polymers to impart specific properties, such as fluorescence, thermal stability, or biological activity, to the resulting material. The pyrazole moiety is a known component in the design of advanced materials. acs.org
Investigating these possibilities could lead to the development of novel smart materials with tailored functionalities.
Q & A
Q. How should researchers handle outliers in spectral or chromatographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
